molecular formula C21H18BrClN2O3S B4978652 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B4978652
M. Wt: 493.8 g/mol
InChI Key: PJYGZRPNGDOTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromoaniline and 3-chloro-4-methylphenylacetic acid. These intermediates are then subjected to sulfonylation and acylation reactions under controlled conditions to form the final product.

    Sulfonylation: The reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form N-(benzenesulfonyl)-4-bromoaniline.

    Acylation: The reaction of N-(benzenesulfonyl)-4-bromoaniline with 3-chloro-4-methylphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may introduce additional halogen or nitro groups onto the aromatic rings, while hydrolysis can yield the corresponding carboxylic acids and amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chloro-4-methylphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide group, provides a distinct set of properties that can be exploited for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c1-15-7-10-17(13-20(15)23)24-21(26)14-25(18-11-8-16(22)9-12-18)29(27,28)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGZRPNGDOTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.